5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. This compound contains a bromine atom, a furan ring, and a carboxamide group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a furan derivative, followed by the introduction of the oxan-4-ylsulfanyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group via an amidation reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the furan ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The oxan-4-ylsulfanyl group may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability.
Comparison with Similar Compounds
5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide can be compared with other similar compounds, such as:
5-bromo-2-(oxan-4-ylsulfanyl)pyridine: This compound shares the oxan-4-ylsulfanyl group but has a pyridine ring instead of a furan ring, leading to different chemical properties and applications.
5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring, which may result in different reactivity and biological activities.
5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3S/c13-11-2-1-10(17-11)12(15)14-5-8-18-9-3-6-16-7-4-9/h1-2,9H,3-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCVTUMMVJDZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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